molecular formula C14H15N3O B2590385 1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine CAS No. 2097910-34-2

1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine

Cat. No.: B2590385
CAS No.: 2097910-34-2
M. Wt: 241.294
InChI Key: XKSOGALSUHSLKI-UHFFFAOYSA-N
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Description

1-Methyl-4-{2-oxa-5-azabicyclo[221]heptan-5-yl}phthalazine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine involves several steps. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting properties that make it suitable for diverse research applications.

Properties

IUPAC Name

5-(4-methylphthalazin-1-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-12-4-2-3-5-13(12)14(16-15-9)17-7-11-6-10(17)8-18-11/h2-5,10-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSOGALSUHSLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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